molecular formula C10H10N2O B1599356 4-ethyl-2H-phthalazin-1-one CAS No. 54145-30-1

4-ethyl-2H-phthalazin-1-one

Cat. No. B1599356
CAS RN: 54145-30-1
M. Wt: 174.2 g/mol
InChI Key: UIRVNHJZFRDWBP-UHFFFAOYSA-N
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Description

4-ethyl-2H-phthalazin-1-one is a chemical compound with the molecular formula C10H10N2O . It is a derivative of phthalazinone, which is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry .


Synthesis Analysis

The synthesis of phthalazinone derivatives has been carried out under both conventional and ultrasonic irradiation conditions . The synthetic reactions were carried out at room temperature and have been increasingly used in organic synthesis in recent years .


Molecular Structure Analysis

The 4-ethyl-2H-phthalazin-1-one molecule contains a total of 24 bond(s), including 14 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 1 hydrazone(s) .


Chemical Reactions Analysis

Phthalazinone derivatives have shown significant anti-proliferative activity, which was further investigated on the expression of crucial genes involved in cell cycle progression and apoptosis . The lead compounds were evaluated as inhibitors of key enzymes involved in cell cycle and cellular proliferation .

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

The molecular and crystal structure of derivatives of 4-ethyl-2H-phthalazin-1-one have been elucidated using X-ray diffraction methods, revealing intricate intra- and intermolecular interactions and hydrogen bonding patterns (Rajnikant et al., 2006).

2. Synthesis and Biological Screening

Derivatives of 4-ethyl-2H-phthalazin-1-one have been synthesized and screened for antimicrobial activities, with some compounds showing promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi (El-Wahab et al., 2011).

3. Green Synthesis Approaches

Innovative green synthesis methods have been developed for derivatives of 4-ethyl-2H-phthalazin-1-one, using environmentally friendly catalysts and solvent-free conditions, demonstrating the compound's applicability in sustainable chemistry (Reddy & Jeong, 2013).

4. Organocatalytic Synthesis and Applications

Organocatalytic methods have been employed for the synthesis of various derivatives of 4-ethyl-2H-phthalazin-1-one, highlighting their relevance in pharmaceutical and agricultural industries due to their significant biological activities (Maheswari et al., 2020).

5. Tautomeric Properties and Spectroscopic Analysis

Studies on the tautomeric properties of phthalazin-1(2H)-one and its derivatives, including 4-ethyl-2H-phthalazin-1-one, using spectroscopic methods provide insights into the compound's structural and electronic characteristics, relevant for various chemical applications (Cook et al., 1977).

Future Directions

Phthalazinone derivatives have shown promising results against multifactorial diseases, including cancer . Future research may focus on the synthesis of novel lead compounds containing the two pharmacophores in phthalazinone derivatives .

properties

IUPAC Name

4-ethyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRVNHJZFRDWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408527
Record name 4-ethyl-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2H-phthalazin-1-one

CAS RN

54145-30-1
Record name 4-ethyl-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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